2-Butanone 2,4-Dinitrophenylhydrazone

Catalog No.
S1532359
CAS No.
958-60-1
M.F
C10H12N4O4
M. Wt
252.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Butanone 2,4-Dinitrophenylhydrazone

CAS Number

958-60-1

Product Name

2-Butanone 2,4-Dinitrophenylhydrazone

IUPAC Name

N-[(Z)-butan-2-ylideneamino]-2,4-dinitroaniline

Molecular Formula

C10H12N4O4

Molecular Weight

252.23 g/mol

InChI

InChI=1S/C10H12N4O4/c1-3-7(2)11-12-9-5-4-8(13(15)16)6-10(9)14(17)18/h4-6,12H,3H2,1-2H3/b11-7-

InChI Key

WPWSANGSIWAACK-XFFZJAGNSA-N

SMILES

CCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C

Synonyms

2-Butanone, (2,4-Dinitrophenyl)hydrazone; Butanone 2,4-Dinitrophenylhydrazone; Ethyl Methyl Ketone (2,4-dinitrophenyl)hydrazone; Methyl Ethyl Ketone 2,4-Dinitrophenylhydrazone; NSC 109807; NSC 404126;

Canonical SMILES

CCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C

Isomeric SMILES

CC/C(=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C

2-Butanone 2,4-Dinitrophenylhydrazone is a chemical compound with the molecular formula C10H12N4O4C_{10}H_{12}N_{4}O_{4} and a molecular weight of approximately 252.23 g/mol. It is synthesized from the reaction of 2-butanone, also known as ethyl methyl ketone, and 2,4-dinitrophenylhydrazine. This compound is significant in analytical chemistry due to its ability to form stable derivatives with carbonyl compounds, aiding in their identification and quantification.

2-Butanone 2,4-Dinitrophenylhydrazone does not possess a specific mechanism of action in biological systems. Its primary function lies in the identification of carbonyl compounds through its formation via a well-defined reaction.

2-Butanone 2,4-Dinitrophenylhydrazone is considered a mild irritant. Direct contact with skin or eyes can cause irritation. It is recommended to wear appropriate personal protective equipment (PPE) when handling this compound [].

2,4-Dinitrophenylhydrazine, the starting material, is a more significant safety concern. It is a suspected carcinogen and should be handled with extreme caution.

Note:

  • The safety information provided is general in nature. It is always recommended to consult the Safety Data Sheet (SDS) for specific handling procedures.
  • This analysis focuses on the scientific research applications of 2-Butanone 2,4-Dinitrophenylhydrazone.

2-Butanone 2,4-Dinitrophenylhydrazone primarily undergoes addition-elimination reactions. The formation of this hydrazone involves a nucleophilic attack where the hydrazine group from 2,4-dinitrophenylhydrazine adds to the carbonyl carbon of 2-butanone, resulting in the elimination of water and the formation of the hydrazone derivative.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or chromic acid can be used to oxidize the compound.
  • Reduction: Sodium borohydride or lithium aluminum hydride serves as reducing agents.
  • Substitution: Nucleophiles or electrophiles can participate under specific conditions.

The compound is stable under neutral conditions but may decompose in the presence of strong acids or bases.

In biological contexts, 2-Butanone 2,4-Dinitrophenylhydrazone is utilized for detecting carbonyl compounds in biological tissues and fluids. Its ability to form hydrazone derivatives allows researchers to study enzyme mechanisms and develop diagnostic assays. The interactions with biomolecules enable its application in various biological research fields, particularly in understanding metabolic pathways involving carbonyl compounds.

The synthesis of 2-Butanone 2,4-Dinitrophenylhydrazone typically involves:

  • Reactants: Mixing 2-butanone with 2,4-dinitrophenylhydrazine.
  • Catalysis: Using an acid catalyst such as phosphoric acid to facilitate the reaction.
  • Reaction Conditions: Heating the mixture to promote the formation of the hydrazone derivative.

In industrial settings, production may involve automated reactors and optimized conditions for high yield and purity .

The applications of 2-Butanone 2,4-Dinitrophenylhydrazone are diverse:

  • Analytical Chemistry: Used as a standard for quantitative analysis of carbonyl compounds in environmental and biological samples.
  • Environmental Monitoring: Detects and quantifies pollutants like aldehydes and ketones in air and water.
  • Biological Research: Assists in identifying carbonyl compounds within biological specimens .

Studies have shown that 2-Butanone 2,4-Dinitrophenylhydrazone can undergo isomerization when exposed to acidic conditions. In particular, its behavior has been analyzed within mainstream smoke from heat-not-burn tobacco products, indicating its potential role in environmental chemistry . The compound's stability varies with water concentration; for instance, it may decompose under high water content, affecting its analytical applications .

Several compounds share similarities with 2-Butanone 2,4-Dinitrophenylhydrazone due to their structural characteristics or functional properties:

Compound NameMolecular FormulaUnique Features
Benzophenone hydrazoneC13H10N4O4Used primarily in photochemical studies
Acetone 2,4-DinitrophenylhydrazoneC9H10N4O4Commonly utilized in organic synthesis
Propan-2-one 2,4-DinitrophenylhydrazoneC10H12N4O4Exhibits different reactivity compared to butanones

These compounds are similar due to their formation through reactions with 2,4-dinitrophenylhydrazine but differ in their reactivity and specific applications within chemical analysis and synthesis .

XLogP3

3.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

252.08585488 g/mol

Monoisotopic Mass

252.08585488 g/mol

Heavy Atom Count

18

UNII

5T4EY76UH2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

958-60-1

Wikipedia

N-[(E)-butan-2-ylideneamino]-2,4-dinitroaniline

Dates

Modify: 2023-08-15

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